5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide
Description
5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-17(20-5-7-22-8-9-26-18(22)25)16-4-3-15(27-16)14-2-1-6-23(14)11-13-10-19-12-21-13/h3-4,10,12,14H,1-2,5-9,11H2,(H,19,21)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBLLWUMKYUXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CN2)C3=CC=C(S3)C(=O)NCCN4CCOC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole and pyrrolidine intermediates, followed by their coupling with the thiophene and oxazolidinone moieties. Key steps include:
Formation of Imidazole Intermediate: This involves the cyclization of glyoxal and ammonia, followed by functionalization to introduce the desired substituents.
Synthesis of Pyrrolidine Intermediate: This step involves the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Coupling Reactions: The imidazole and pyrrolidine intermediates are coupled with the thiophene and oxazolidinone units using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The carbonyl groups in the oxazolidinone moiety can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination, using reagents like NBS.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at 0°C.
Substitution: NBS in acetonitrile at reflux temperature.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated thiophene derivatives.
Scientific Research Applications
5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Materials Science: Its heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyrrolidine and oxazolidinone moieties may interact with protein targets, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and are used as antimicrobial agents.
Pyrrolidine Derivatives: Compounds such as nicotine and proline feature the pyrrolidine ring and have various biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives are used in organic synthesis and materials science.
Uniqueness
The uniqueness of 5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide lies in its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
